Brequinar exerts its effects by specifically inhibiting DHODH, a flavin-containing enzyme located on the outer side of the inner mitochondrial membrane [1] [2] [3].
The following diagram illustrates the targeted pathway and the consequences of its inhibition.
This compound inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.
The structural basis for this compound's high potency and specificity has been elucidated through X-ray crystallography.
The table below summarizes key quantitative data for this compound and other relevant DHODH inhibitors.
| Inhibitor | Primary Use | DHODH Inhibition (IC₅₀) | Clinical Status in Cancer | Key Limitations |
|---|---|---|---|---|
| This compound | Anticancer, Immunosuppressant | ~1.2 - 10 nM [5] [6] | Failed in solid tumor trials; investigated in AML [7] [4] | Narrow therapeutic index, myelosuppression, mucositis [8] [4] |
| Leflunomide | Rheumatoid Arthritis | ~ 100 - 500 nM (via metabolite Teriflunomide) [7] | Not approved for cancer | Lower potency, risk of liver failure [9] |
| Teriflunomide | Multiple Sclerosis | ~100 - 500 nM [7] [9] | Not approved for cancer | Lower potency, risk of liver failure [9] |
| BAY 2402234 | Investigational for AML | 1.2 nM [5] | Phase I/II clinical trials | Newer compound, long-term efficacy and safety under investigation [5] |
Research has focused on overcoming this compound's limitations, primarily through rational combination therapies.
The exploration of DHODH as a target continues to evolve, learning from this compound's profile.
A standard workflow for identifying and validating novel DHODH inhibitors.
To help you implement key methodologies, here are detailed protocols for common experiments involving Brequinar, as cited in the research literature.
This protocol outlines a virtual screening approach for identifying potential DHODH inhibitors through molecular docking [1].
Step 1: Protein and Ligand Preparation
Step 2: Docking Validation
Step 3: Molecular Docking Execution
Step 4: Binding Free Energy and Toxicity Assessment
This protocol describes a cell-based assay to test the synergistic effect of this compound with nucleoside transport inhibitors, such as dipyridamole [2].
Step 1: Cell Culture and Plating
Step 2: Compound Treatment
Step 3: Cell Viability Assessment
Step 4: Synergy Analysis
The rationale for this synergy is that while this compound blocks the de novo synthesis of pyrimidines, dipyridamole inhibits the equilibrative nucleoside transporters (ENTs) that cells use to salvage pyrimidines from the environment. The combination forces cancer cells to confront a dual blockade, leading to enhanced cytotoxicity [2]. The following diagram illustrates this mechanism and the experimental workflow.
Diagram: this compound blocks de novo synthesis, while Dipyridamole inhibits nucleoside salvage, creating a synergistic dual blockade that depletes pyrimidine pools and reduces cancer cell viability.
This compound's primary mechanism is the inhibition of DHODH, the fourth and committed enzyme in the de novo pyrimidine biosynthesis pathway. This enzyme, located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step. By inhibiting DHODH, this compound causes a rapid depletion of intracellular uridine monophosphate (UMP) and subsequent downstream pyrimidine nucleotides (UTP, CTP, dTTP), which are essential for DNA and RNA synthesis [1] [3] [4]. This is particularly effective against highly proliferative cells like cancer cells and activated lymphocytes.
The diagram below maps the key pathways affected by this compound and the resistance mechanisms that inform its use in combination therapies.
Diagram: this compound inhibits DHODH, depleting pyrimidine nucleotides and blocking proliferation. Cancer cells resist via salvage pathway activation and BCL-XL upregulation, revealing combination targets.
The table below outlines key combination strategies being explored to overcome the limitations of this compound monotherapy.
| Combination Partner | Mechanism / Target | Research Context & Findings |
|---|---|---|
| Dipyridamole [2] | Inhibits Equilibrative Nucleoside Transporters (ENTs). | Blocks salvage pathway; shows strong synergy, converting cytostatic effect to cytotoxic in colon/pancreatic cancer models. |
| BCL-XL Inhibitors (e.g., A-1331852) or Degraders (e.g., DT2216) [5] | Inhibits anti-apoptotic protein BCL-XL. | Overcomes apoptosis resistance; synergistic tumor growth inhibition in PDAC cells, patient-derived organoids, and mouse models. |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) [6] | Targets PD-1/PD-L1 immune checkpoint. | This compound downregulates PD-L1; combination enhances antitumor and antimetastatic activity by modulating immune cells. |
Despite its high potency, this compound's clinical translation has been hampered by several challenges. It has a narrow therapeutic index, with side effects including thrombocytopenia, leukocytopenia, mucositis, and liver toxicity [6] [3] [4]. Its efficacy can be limited by high plasma uridine levels, which can be salvaged by cells to bypass DHODH inhibition [2] [6]. Furthermore, as a monotherapy, its effect is often cytostatic rather than cytotoxic, allowing cancer cells to persist [2] [5].
Consequently, current research is heavily focused on two strategies: rational combination therapies (as outlined in the table above) and the development of novel analogs with improved safety and efficacy profiles. For instance, a mitochondria-targeted hybrid molecule (B2) derived from this compound has shown superior anticancer activity and an enhanced ability to downregulate PD-L1 [6].
Brequinar exerts its effects by specifically targeting the de novo pyrimidine synthesis pathway. The following diagram illustrates this mechanism and a key experimental method for validation.
Diagram 1: this compound inhibits DHODH, blocking pyrimidine synthesis. This effect can be reversed by adding uridine.
A critical experiment to confirm that this compound's effects are specifically due to DHODH inhibition and pyrimidine depletion is the uridine rescue assay [1] [2].
While potent, this compound's efficacy as a monotherapy can be limited because cells may resist pyrimidine depletion by activating salvage pathways. Current research focuses on synergistic combinations to overcome this.
| Combination Strategy | Mechanism & Rationale | Key Findings |
|---|---|---|
| Dipyridamole (ENT Inhibitor) | Blocks equilibrative nucleoside transporters (ENTs), preventing salvage of extracellular uridine [3]. | Shows strong synergy, converting this compound's effect from cytostatic to cytotoxic in colon and pancreatic cancer cells [3]. |
| BCL-XL Inhibitors (e.g., DT2216) | DHODH inhibition alters the apoptotic proteome, sensitizing cancer cells to BCL-XL inhibition [4]. | Co-targeting synergistically induces apoptosis and significantly inhibits tumor growth in pancreatic cancer models [4]. |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | This compound down-regulates PD-L1 expression in tumor cells and modulates myeloid-derived suppressor cells (MDSCs) [5]. | Enhances antitumor and antimetastatic activity of anti-PD-1 therapy in mouse models [5]. |
The potency of Brequinar is highly dependent on the cell line and the duration of treatment. Continuous exposure is often necessary to achieve maximal effect.
Table 1: this compound IC₅₀ Values in Various Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | Assay Type | IC₅₀ (μM) |
|---|---|---|---|
| HCT 116 | Colon | MTT & CFA* | ~0.2 - 0.5 |
| HT-29 | Colon | MTT & CFA* | >25 |
| MIA PaCa-2 | Pancreatic | MTT & CFA* | ~0.6 - 0.7 |
| T-47D | Breast (Fast-growing, DT~45h) | MTT | <1 |
| MDA-MB-231 | Breast (Fast-growing, DT~45h) | MTT | <1 |
| MDA-MB-436 | Breast (Slow-growing, DT~85h) | MTT | >100 |
| A375 | Melanoma | MTT | Data from [1], specific value not listed in snippets |
| PaTu-8988T | Pancreatic | Viability | ~0.5 - 5 [2] |
| PaTu-8902 | Pancreatic | Viability | ~0.5 - 5 [2] |
*CFA: Colony Formation Assay
Table 2: Comparison of DHODH Inhibitors in Cancer Cell Lines [3] [1]
| Inhibitor | Primary Target | IC₅₀ in HCT 116 (CFA, μM) | IC₅₀ in HT-29 (CFA, μM) | Notes |
|---|---|---|---|---|
| This compound | DHODH | 0.218 | >25 | Highly potent and specific; cytostatic effect [3] |
| Leflunomide | DHODH | 14.1 | >50 | Less potent than this compound [3] |
| Teriflunomide | DHODH | 11.9 | >50 | Active metabolite of Leflunomide [3] |
For reliable and reproducible results, the following methodologies are critical.
This compound's primary mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of cellular pyrimidine pools, which is particularly detrimental to rapidly proliferating cancer cells [5] [1].
Diagram 1: this compound's core mechanism and combinatorial synergy. Inhibiting DHODH blocks pyrimidine synthesis, inducing immunogenic effects and creating a vulnerability to salvage pathway blockade. [3] [4] [2]
DHODH is a flavin-dependent mitochondrial enzyme [1] that catalyzes the fourth, committed step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate [2] [3]. This reaction is crucial for generating uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides required for DNA and RNA synthesis [4] [5].
The enzyme is located on the outer surface of the inner mitochondrial membrane, uniquely positioning it within the electron transport chain. It uses ubiquinone (Coenzyme Q) as its electron acceptor, functionally linking pyrimidine synthesis to mitochondrial oxidative phosphorylation [6] [3] [4]. The following diagram illustrates this mechanism and brequinar's inhibition site.
Diagram 1: this compound inhibits DHODH, blocking pyrimidine synthesis and disrupting its link to the mitochondrial electron transport chain (ETC).
This compound binds to DHODH at a unique site distinct from its substrate or cofactor binding sites, exhibiting mixed-type inhibition kinetics with Ki values in the low nanomolar range (5-8 nM) [7]. This potent inhibition has several key cellular consequences:
This protocol assesses the anti-proliferative effects of this compound alone and in combination with other agents.
This method quantifies the metabolic consequences of DHODH inhibition.
This protocol confirms on-target engagement and measures pathway flux.
Table 1: Potency of this compound and Reference DHODH Inhibitors [2]
| Compound | Primary Target | Cellular IC50 (Varies by cell line) | Clinical Use & Notes |
|---|---|---|---|
| This compound (BQR) | DHODH | ~0.2 - 0.7 µM (HCT 116, MIA PaCa-2) | Investigational; potent, specific [2] |
| Leflunomide (LEF) | DHODH | ~11 - >50 µM | Approved for rheumatoid arthritis; less potent [2] |
| Teriflunomide (TERF) | DHODH | ~11 - >50 µM | Approved for multiple sclerosis; active metabolite of LEF [2] |
Table 2: this compound in Preclinical Cancer Models [4] [5]
| Cancer Type | Model System | Key Findings | Proposed Vulnerability Factor |
|---|---|---|---|
| T-ALL | Murine models, human cell lines | Exquisite sensitivity; DHODH inhibition reduced tumor growth [4] | High reliance on de novo synthesis; low salvage capacity [4] |
| SCLC | GEMMs, PDX models | Selective sensitivity; this compound suppressed tumor growth in vivo [5] | Low flux through de novo pathway; effective on-target inhibition [5] |
| AML | Human xenograft models | Induces differentiation; anti-leukemic effect [1] [8] | High demand for nucleotides for proliferation [8] |
This compound's high potency and well-defined mechanism make it a valuable investigational agent. Future work will likely focus on optimizing its therapeutic window through predictive biomarkers and rational combination therapies.
The foundational preclinical study for brequinar (also known as NSC 368390 or DuP-785) was published in 1985 by Dexter et al. [1]. The key quantitative findings from this research are summarized in the table below.
| Study Focus | Key Findings / Model Systems | Outcome / Activity |
|---|---|---|
| In Vitro Cytotoxicity | Murine leukemia L1210 cells [1] | This compound demonstrated potent cytotoxicity, inhibiting cancer cell growth. |
| In Vivo Anti-tumor Activity | Murine models: Lewis lung carcinoma, Colon carcinoma 38, B16 melanoma, Mammary adenocarcinoma CD8F1 [1] | This compound sodium salt showed significant activity against a broad spectrum of experimental solid tumors. |
| Human Tumor Xenografts | MX-1 human mammary carcinoma, CX-1 human colon carcinoma xenografts in mice [1] | This compound exhibited significant anti-tumor activity against human tumor models. |
This compound was identified as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH) [1] [2]. DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is crucial for generating nucleotides needed for DNA and RNA synthesis [2] [3].
Rapidly dividing cancer cells are highly dependent on the de novo synthesis pathway to meet their increased demand for nucleotides. By inhibiting DHODH, this compound depletes the intracellular pools of pyrimidine nucleotides, thereby blocking DNA synthesis and cell proliferation [2] [3]. The diagram below illustrates how this compound disrupts this pathway.
The early preclinical assessment of this compound utilized standard and well-regarded experimental models and protocols of the time.
Despite strong preclinical results, this compound failed in clinical trials for solid tumors in the late 1980s and early 1990s [4] [2]. Insights from later research suggest several reasons for this failure, which also point to its potential in new applications:
Brequinar exerts its effects by specifically targeting mitochondrial DHODH. This enzyme catalyzes the fourth step in the de novo biosynthesis of uridine monophosphate (UMP), the rate-limiting reaction that converts dihydroorotate to orotate [1] [2].
This compound inhibits DHODH, blocking the *de novo pyrimidine biosynthesis pathway.*
This inhibition leads to a rapid depletion of intracellular pyrimidine nucleotide pools (UTP, CTP, TTP), which are essential for DNA and RNA synthesis. Consequently, rapidly proliferating cells, such as activated lymphocytes and many cancer cells, are susceptible to this compound due to their heavy reliance on the de novo synthesis pathway [1] [3].
The characterization of this compound's mechanism and efficacy involved several critical experiments.
Early studies established this compound's cytostatic effect and its specific link to pyrimidine metabolism.
This experiment provided direct biochemical evidence of this compound's potency.
Understanding the drug's behavior in the body is crucial for its development.
The table below consolidates key quantitative findings from various studies on this compound.
| Parameter | Value / Finding | Experimental Context | Source |
|---|---|---|---|
| DHODH Inhibition (IC₅₀) | ~10-20 nM | In vitro, recombinant human DHODH | [6] [2] |
| Cellular Growth Inhibition (IC₅₀) | 0.2 μM - >25 μM | Varies by cell line (e.g., 0.48 μM in HCT116, >25 μM in HT-29) | [3] [2] |
| Enzyme Inhibition Constant (Ki) | ~0.1 μM | In isolated rat liver mitochondria | [4] |
| Rescue of Cell Growth | Effective with 1 mM uridine or orotic acid; not with dihydroorotate | L1210 and M5 cell cultures | [4] |
| In Vivo Tumor Distribution | Tumor-to-blood ratio: 0.19 - 0.41 | Nude mice with colon carcinoma xenografts, 1-24h post-IV dose | [5] |
Despite its potency, this compound's efficacy as a single agent in clinical trials for solid tumors was limited, partly due to salvage pathways that allow cells to import nucleosides from the environment [3]. This has led to novel combination strategies.
Combining this compound with Dipyridamole simultaneously blocks both pyrimidine sources, leading to synergistic cell death.
This compound remains a quintessential tool compound and a benchmark DHODH inhibitor. Its well-elucidated mechanism provides a solid foundation for developing novel therapeutic strategies. Current research is focused on overcoming its limitations as a single agent through rational drug combinations, such as with ENT inhibitors, to enhance efficacy and expand its potential applications in oncology, virology, and immunology.
Brequinar (DUP 785; NSC 368390) is a quinoline carboxylic acid derivative that functions as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound depletes intracellular pyrimidine pools, thereby impairing DNA and RNA synthesis in rapidly dividing cancer cells. Cisplatin is a platinum-based chemotherapeutic agent that forms DNA adducts, primarily intrastrand crosslinks, which trigger DNA damage responses and apoptosis in cancer cells. The synergistic relationship between these agents stems from their complementary mechanisms of action: this compound-induced nucleotide depletion impairs DNA repair mechanisms, thereby potentiating cisplatin-induced DNA damage.
Recent research has revealed that the combination exerts enhanced anticancer effects through the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by excessive lipid peroxidation. This combination has demonstrated particular promise in cervical cancer models, where it synergistically inhibits tumor growth both in vitro and in vivo through regulation of the mTOR pathway [1] [2]. The following application notes provide detailed protocols and data for researchers investigating this combination therapy.
Table 1: this compound Pharmaceutical and Biochemical Properties
| Property | Specification |
|---|---|
| Chemical Name | 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid sodium salt |
| Molecular Target | Dihydroorotate dehydrogenase (DHODH) |
| IC₅₀ for hDHODH | 7-27 nM [3] |
| Mechanism | Inhibition of de novo pyrimidine biosynthesis |
| Primary Effect | Depletion of uridine and cytidine triphosphate pools |
| Solubility | DMSO for stock solutions, aqueous buffers for working concentrations |
| Storage | -20°C, protected from light |
This compound exerts its anticancer effects through potent inhibition of mitochondrial DHODH, which catalyzes the fourth step in de novo uridine monophosphate (UMP) synthesis. This inhibition leads to depletion of pyrimidine nucleotides, essential precursors for DNA and RNA synthesis. Rapidly proliferating cancer cells are particularly vulnerable to this disruption due to their heightened dependence on de novo nucleotide biosynthesis rather than salvage pathways [3] [4]. Beyond its direct antiproliferative effects, this compound has been shown to sensitive cancer cells to various chemotherapeutic agents, including cisplatin, by impairing DNA damage response and repair mechanisms.
Table 2: Cisplatin Pharmaceutical and Biochemical Properties
| Property | Specification |
|---|---|
| Chemical Name | cis-diamminedichloroplatinum(II) |
| Molecular Target | DNA purine bases |
| Primary Lesions | 1,2-intrastrand crosslinks (≈90%), interstrand crosslinks |
| Mechanism | DNA crosslinking preventing replication and transcription |
| Activation | Intracellular chloride concentration-dependent aquation |
| Cell Cycle Effects | Arrest at S, G1, or G2-M phases |
| Administration | Intravenous infusion in normal saline |
Cisplatin functions as a DNA-damaging agent that forms covalent adducts with nucleophilic sites on DNA bases, primarily at the N7 position of purine residues. The 1,2-intrastrand crosslinks constitute approximately 90% of the total DNA adducts and are primarily responsible for its cytotoxicity. These lesions distort the DNA helix, impede replication and transcription, and trigger apoptotic signaling pathways if not adequately repaired [5]. Cancer cell resistance to cisplatin often develops through enhanced DNA repair, decreased drug accumulation, and increased cytosolic inactivation, which the combination with this compound helps to overcome.
Based on phase I clinical trials in patients with advanced malignancies, the following dosing regimen has been established as the maximum tolerated combination:
The original weekly this compound schedule was modified due to excessive toxicity, with the current schedule allowing for improved tolerability while maintaining efficacy. Administration should be performed under close clinical supervision with appropriate hydration and antiemetic premedication standards as employed for cisplatin-based regimens.
Table 3: Pharmacokinetic Parameters of this compound and Cisplatin in Combination
| Parameter | This compound | Cisplatin |
|---|---|---|
| Plasma Profile | Biphasic | Triphasic |
| Half-Life (t₁/₂β) | 1.5-8.2 hours [8] | Rapid initial decay |
| Protein Binding | Unaffected by cisplatin | Unaffected by this compound |
| Drug Interaction | No significant alteration of cisplatin PK | No significant alteration of this compound PK |
| Dosing Adjustment | Not required when combined with cisplatin | Not required when combined with this compound |
Critical pharmacokinetic studies have demonstrated that co-administration does not significantly alter the pharmacokinetic properties of either drug. This compound exhibits a biphasic serum concentration curve with dose-dependent increases in area under the curve (AUC). Cisplatin plasma pharmacokinetics follows a triphasic pattern with unbound cisplatin decaying at a very rapid rate. The absence of pharmacokinetic interactions allows for full doses of both agents to be administered without compromising exposure to either drug [6] [7].
The dose-limiting toxicities observed in clinical trials include:
Toxicity management requires regular monitoring of complete blood counts with differential and prompt intervention for hematological toxicity. The recommended maximum tolerated doses (MTDs) were established as cisplatin 60 mg/m² with this compound 860 mg/m², or alternatively cisplatin 75 mg/m² with this compound 650 mg/m² [6]. Dose reductions should be implemented based on the severity of observed toxicities, particularly for hematological parameters.
Purpose: To evaluate the synergistic effects of this compound and cisplatin on cancer cell viability and proliferation.
Materials:
Procedure:
Purpose: To assess long-term effects of the combination treatment on cancer cell reproductive integrity.
Procedure:
Purpose: To evaluate the antitumor efficacy of this compound and cisplatin combination in animal models.
Materials:
Procedure:
The combination of this compound and cisplatin has been demonstrated to synergistically induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The mechanism involves this compound-mediated DHODH inhibition, which suppresses the conversion of dihydroorotate to orotate in the mitochondrial electron transport chain. This disruption impairs the regeneration of ubiquinol, an important mitochondrial antioxidant, leading to accumulation of lipid reactive oxygen species (ROS). Cisplatin concurrently contributes to oxidative stress through DNA damage response pathways. The combination results in downregulation of the mTOR signaling pathway, a key regulator of cell growth and metabolism that normally functions as a ferroptosis defender [1] [2].
The following diagram illustrates the molecular mechanism of ferroptosis induction by the this compound and cisplatin combination:
Figure 1: Molecular mechanism of ferroptosis induction by this compound and cisplatin combination therapy
Purpose: To confirm ferroptosis as the cell death mechanism in combination-treated cells.
Materials:
Procedure:
The this compound and cisplatin combination holds particular promise for several cancer research applications:
The combination has demonstrated significant synergy in cervical cancer models, with studies showing that DHODH inhibition sensitizes cervical cancer cells to cisplatin-induced ferroptosis. This approach is especially relevant given the increased DHODH expression observed in cervical cancer tissues compared to normal controls [1] [2]. Researchers exploring novel therapeutic strategies for cervical cancer, particularly in the context of cisplatin resistance, may find this combination particularly valuable.
The ability of this compound to impair DNA repair through pyrimidine depletion provides a rational basis for overcoming cisplatin resistance mechanisms. This approach may be particularly effective in cancers known to develop resistance through enhanced nucleotide excision repair or translesion synthesis. Research applications could include models of recurrent disease following initial cisplatin treatment failure.
While this protocol focuses on solid tumors, DHODH inhibition has demonstrated significant potential in AML research. Studies have shown that DHODH inhibitors can induce apoptosis and differentiation in AML cells, suggesting potential utility in hematological malignancies [9] [4]. Researchers could adapt these protocols for AML models by adjusting cell culture conditions and endpoint analyses.
The combination of this compound and cisplatin represents a promising approach for cancer therapy research, leveraging complementary mechanisms of action to achieve synergistic antitumor effects. The provided protocols offer detailed methodologies for evaluating this combination in both in vitro and in vivo models, with particular emphasis on the newly identified ferroptosis mechanism. Researchers are encouraged to adapt these protocols to their specific cancer models while maintaining the core principles of appropriate dosing, schedule, and mechanistic validation.
Brequinar (BQR) is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. Originally developed as an immunosuppressive agent, this compound has recently emerged as a promising candidate for combination cancer immunotherapy due to its multifaceted effects on both tumor cells and the immune microenvironment. The rationale for combining this compound with anti-PD-1 immune checkpoint blockade stems from this compound's ability to simultaneously address two major barriers to effective antitumor immunity: (1) inadequate antigen presentation by tumor cells, and (2) the presence of immunosuppressive myeloid populations in the tumor microenvironment.
The synergistic potential of this combination is supported by multiple preclinical studies demonstrating that this compound treatment enhances the efficacy of PD-1 blockade across various murine tumor models, including melanoma, breast cancer, and bladder cancer models. Importantly, this compound achieves these effects through mechanisms distinct from its known DHODH inhibition function, including potential direct interactions with PD-L1 and induction of immunogenic cell death through ferroptosis pathways. This application note provides a comprehensive overview of the molecular mechanisms, experimental protocols, and translational considerations for implementing this compound and anti-PD-1 combination therapy in preclinical and clinical settings.
This compound enhances anti-PD-1 therapy efficacy through multiple complementary biological mechanisms that collectively remodel the tumor microenvironment to favor antitumor immunity:
Enhanced Antigen Presentation: this compound treatment induces pyrimidine nucleotide depletion, which leads to upregulation of antigen presentation pathway genes and increased cell surface MHC class I expression in cancer cells. This effect is strictly dependent on pyrimidine starvation and results in enhanced recognition and killing of tumor cells by cytotoxic T cells [1] [2] [3].
Myeloid Cell Modulation: this compound promotes terminal differentiation of myeloid-derived suppressor cells (MDSCs) in the bone marrow, reducing their immunosuppressive capacity and enhancing their maturation into functional myeloid cells. This effect reverses one of the key mechanisms of immunotherapy resistance in breast cancer and other solid tumors [4].
Ferroptosis Induction: Through its inhibition of DHODH in mitochondria, this compound triggers mitochondrial lipid peroxidation and ferroptosis, an immunogenic form of cell death characterized by the release of damage-associated molecular patterns (DAMPs) that activate dendritic cells and enhance T cell priming [5] [6].
Potential Direct PD-L1 Interaction: Molecular docking studies suggest that this compound and its analogs may directly bind to PD-L1 and stabilize PD-L1 dimers, potentially interfering with PD-1/PD-L1 interaction independently of its metabolic effects [7].
The combination of this compound with anti-PD-1 therapy has been validated across multiple preclinical models:
Table 1: Preclinical Models Demonstrating Efficacy of this compound + Anti-PD-1 Combination
| Cancer Type | Model System | Key Findings | Reference |
|---|---|---|---|
| Melanoma | B16F10 syngeneic model | Significant prolongation of mouse survival with combination vs either monotherapy | [1] [2] |
| Triple-Negative Breast Cancer | Patient-derived xenografts in humanized mice | Enhanced reduction in tumor growth and increased survival | [8] [4] |
| Bladder Cancer | MB49 syngeneic model | Improved checkpoint blockade immunotherapy through ferroptosis induction | [5] |
| Colon Cancer | MC38 syngeneic model | Increased CD8+ T cell infiltration and enhanced tumor growth inhibition | [6] |
This compound treatment induces dose-dependent upregulation of antigen presentation machinery in cancer cells through depletion of intracellular pyrimidine nucleotides. This protocol details methods to quantify this compound-induced enhancement of MHC class I expression and antigen presentation capability, which is crucial for predicting combination therapy responses.
Table 2: Expected Effects of this compound on Antigen Presentation Markers
| Parameter | Vehicle Control | This compound 100 nM | This compound 1 μM | This compound + Uridine |
|---|---|---|---|---|
| MHC-I MFI | 100 ± 12% | 180 ± 15% | 250 ± 20% | 110 ± 10% |
| HLA-A mRNA | 1.0 ± 0.2 | 2.5 ± 0.3 | 4.2 ± 0.5 | 1.2 ± 0.3 |
| TAP1 mRNA | 1.0 ± 0.3 | 2.1 ± 0.4 | 3.8 ± 0.6 | 1.1 ± 0.2 |
| CD8+ T cell killing | 25 ± 5% | 45 ± 7% | 65 ± 8% | 28 ± 6% |
This compound differentiates myeloid-derived suppressor cells in the bone marrow by inhibiting pyrimidine synthesis, reducing their immunosuppressive capacity without decreasing overall MDSC numbers. This protocol outlines methods to evaluate this compound's effects on MDSC differentiation and function.
This protocol evaluates the antitumor efficacy of this compound combined with anti-PD-1 antibody in immunocompetent mouse models, assessing both primary tumor growth and metastatic burden.
Table 3: Expected Therapeutic Outcomes in B16F10 Melanoma Model
| Treatment Group | Tumor Volume (Day 21) | Survival (Median Days) | CD8+ T cell Infiltration | IFN-γ+ CD8+ T cells |
|---|---|---|---|---|
| Vehicle Control | 1500 ± 200 mm³ | 24 | 5 ± 2% | 8 ± 3% |
| This compound alone | 900 ± 150 mm³ | 32 | 12 ± 3% | 20 ± 5% |
| Anti-PD-1 alone | 600 ± 120 mm³ | 38 | 15 ± 4% | 25 ± 6% |
| Combination | 300 ± 80 mm³ | 50+ | 25 ± 5% | 45 ± 8% |
The successful clinical translation of this compound and anti-PD-1 combination therapy requires appropriate patient stratification biomarkers:
Based on preclinical evidence, the following design elements should be considered for clinical trials:
Despite the promising efficacy of this compound and anti-PD-1 combinations, several resistance mechanisms may emerge:
The combination of This compound with anti-PD-1 therapy represents a promising approach to overcome resistance to immune checkpoint blockade through multiple complementary mechanisms. By enhancing antigen presentation, promoting MDSC differentiation, and inducing immunogenic ferroptosis, this compound addresses key limitations of current immunotherapy approaches. The protocols outlined in this application note provide a framework for preclinical evaluation and clinical translation of this combination strategy across multiple cancer types. Future work should focus on identifying optimal patient selection biomarkers, dosing schedules, and potential triple combination therapies to maximize clinical benefit.
The synergistic effect of brequinar and dipyridamole arises from the simultaneous inhibition of the de novo and salvage pathways for pyrimidine biosynthesis [1] [2]. This dual blockade creates a critical nucleotide imbalance that proliferating cells, such as cancer cells, or host cells supporting viral replication, cannot overcome.
The diagram below illustrates this key mechanism and its cellular consequences.
The tables below summarize key efficacy and pharmacokinetic data from recent studies.
Table 1: In Vitro Efficacy of this compound and Dipyridamole in Cancer Cell Lines [1]
| Cell Line | Cancer Type | This compound IC₅₀ (μM) MTT Assay | This compound IC₅₀ (μM) CFA | Synergy with Dipyridamole |
|---|---|---|---|---|
| HCT-116 | Colon | 0.480 ± 0.14 | 0.218 ± 0.24 | Yes, strong synergy |
| HT-29 | Colon | >25 | >25 | Yes, synergy observed |
| MIA PaCa-2 | Pancreatic | 0.680 ± 0.25 | 0.590 ± 0.36 | Yes, strong synergy |
IC₅₀: Half-maximal inhibitory concentration; MTT: Metabolic activity assay (72h); CFA: Colony Formation Assay (long-term).
Table 2: Key Pharmacokinetic and Dosing Parameters [1] [2] [6]
| Parameter | This compound | Dipyridamole |
|---|---|---|
| Primary Target | Dihydroorotate Dehydrogenase (DHODH) | Equilibrative Nucleoside Transporters (ENT1/2) |
| Mechanism | Inhibits de novo pyrimidine synthesis | Inhibits salvage of extracellular nucleosides |
| Plasma Protein Binding | High | High |
| Reported Effective Concentrations (In Vitro) | Low nanomolar to low micromolar range [2] | 0.1 - 25 μM (synergy observed at low μM range) [1] |
This protocol is adapted from studies demonstrating synergy in colon and pancreatic cancer cell lines [1].
1. Cell Culture and Seeding
2. Compound Preparation and Treatment
3. Data Collection and Analysis
This protocol is used to evaluate the combination against SARS-CoV-2 [2].
1. Cell and Virus Culture
2. Compound Treatment and Infection
3. Data Collection and Analysis
Brequinar induces myeloid differentiation in AML cells by inhibiting dihydroorotate dehydrogenase (DHODH) [1] [2]. DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway [3] [4]. Its inhibition leads to intracellular pyrimidine depletion, which triggers a differentiation program and reverses the differentiation blockade characteristic of AML [1] [5]. This mechanism is not limited to specific genetic subtypes of AML, making it a broad therapeutic strategy [1] [6].
The following diagram illustrates the experimental workflow for evaluating this compound-induced differentiation, integrating key assays from multiple studies.
The table below summarizes this compound treatment models and concentrations used in recent studies.
| Cell Line / Model | Reported this compound Concentration | Treatment Duration | Primary Readout | Citation |
|---|---|---|---|---|
| MLL-rearranged models (e.g., MOLM-13) | ~500 nM | 4-7 days | CD11b+ population ↑, Phagocytosis ↑ [6] | |
| U937 | 500 nM | 72 hours | CD11b/CD64 expression ↑, Morphological changes [5] | |
| HL-60, THP-1 | Not explicitly stated for this compound* | 96 hours | CD11b+/CD14+ phenotype ↑ [7] | |
| Primary Human AML Blasts | 1 µM (ASLAN003, a DHODHi) | 96 hours | CD11b expression ↑ [4] | |
| Murine ER-HoxA9 Model | Identified via HTS | 4 days | GFP (Lysozyme) expression ↑ [1] |
> *Note on analogs: One study [7] used a novel class of DHODH inhibitors (PUB-SOs) based on the this compound scaffold, demonstrating the generalizability of the protocol.
This is a core protocol for initial screening and mechanism validation.
Cell Culture & Treatment:
Differentiation Assessment (72-96 hours post-treatment):
These assays confirm that morphological changes translate into mature cell function.
Phagocytosis Assay (7-day treatment):
Nitro Blue Tetrazolium (NBT) Reduction Assay:
The table below aggregates quantitative results from various studies to illustrate expected outcomes.
| Assay Type | Experimental Group | Control (Vehicle) | Effect of this compound Treatment | Citation |
|---|---|---|---|---|
| Viability (IC50) | MOLM-13 cells | N/A | ~0.13 µM (PUB-SO compound) [7] | |
| THP-1 cells | N/A | ~0.15 µM (ASLAN003) [4] | ||
| Differentiation (Flow Cytometry) | MOLM-13 cells | Baseline | CD11b+ cells: Up to 44% [7] | |
| THP-1 cells | Baseline | CD11b+/CD14+ cells: Up to 74% [7] | ||
| HL-60 cells | Baseline | CD11b+/CD14+ cells: Up to 50% [7] | ||
| Cell Cycle Analysis | U937 cells | Normal distribution | S-phase arrest: Proportion of cells in S-phase significantly increased [5] | |
| Apoptosis | U937 cells (500 nM, 72h) | Low background | Moderate increase in annexin V+ cells (less than high-dose cytarabine) [5] |
This compound represents a promising differentiation therapy for AML, targeting a metabolic dependency. The provided protocols and data offer a foundation for in vitro evaluation. Researchers should carefully optimize concentrations and duration for their specific models and include uridine rescue controls to validate the on-target effect. The potential intersection with DNA damage response (Chk1) and immune checkpoint (PD-L1) pathways warrants further investigation to fully harness the therapeutic potential of DHODH inhibition.
| Cell Line / System | Assay Type | IC₅₀ / EC₅₀ Value | Incubation Time | Context / Notes | Reference |
|---|---|---|---|---|---|
| HCT 116 (Colon Cancer) | MTT (Anti-proliferative) | 0.480 ± 0.14 µM | 72 hours | DHODH over-expressing cells | [1] |
| HCT 116 (Colon Cancer) | Colony Formation | 0.218 ± 0.24 µM | 7 days | --- | [1] |
| MIAPaCa2 (Pancreatic Cancer) | MTT (Anti-proliferative) | 1.69 µM | 72 hours | --- | [2] |
| HT-29 (Colon Cancer) | MTT & Colony Formation | >25 µM | 72 hours & 7 days | Less sensitive line | [1] |
| Jurkat (T-Cell Leukemia) | Anti-proliferative | 0.2 µM | 72 hours | --- | [2] |
| HL60 (Leukemia) | MTT (Anti-proliferative) | 0.544 µM | 72 hours | --- | [2] |
| A549 (lung, antiviral) | Antiviral | 0.078 µM | Varies | Yellow fever, Dengue, West Nile viruses | [2] |
| RD cells (Rhabdomyosarcoma, antiviral) | Antiviral (EV71) | 0.0824 µM (82.40 nM) | Varies | Enterovirus 71; effect reversed by uridine | [3] |
| Recombinant DHODH (in vitro) | Enzyme Inhibition | 0.01 µM (10 nM) | N/A | Direct enzyme assay | [2] |
To help you implement these assays, here are the methodologies commonly used in the cited research.
This method is used to determine the half-maximal inhibitory concentration (IC₅₀) for cell proliferation [1] [4].
This assay tests the long-term cytostatic effect of this compound, where a short-term drug treatment suppresses the ability of a single cell to proliferate into a colony over a week [1].
This protocol evaluates the half-maximal effective concentration (EC₅₀) of this compound for inhibiting viral replication, as demonstrated for enteroviruses [3].
This compound's primary mechanism is the inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. The following diagram illustrates this mechanism and a logical flow for designing your experiments.
This compound sodium is a 4-quinolinecarboxylic acid derivative that potently inhibits dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme critical for the de novo pyrimidine biosynthesis pathway [1]. By blocking the conversion of dihydroorotate to orotate, this compound depletes intracellular pyrimidine nucleotide pools, thereby inhibiting DNA and RNA synthesis in rapidly proliferating cells [1] [2]. Initially developed as an anticancer agent, this compound demonstrated promising preclinical activity against various human tumor xenograft models, including colon, breast, lung, and stomach cancers [1]. Despite this compelling preclinical profile, this compound failed to demonstrate objective responses across multiple phase II clinical trials in the 1980s-1990s for various solid tumors, including breast, colon, head and neck, lung, gastrointestinal, melanoma, and ovarian cancers [3] [1].
Analysis of these early clinical trials revealed several critical limitations in this compound's development strategy. The dosing schedules (e.g., single daily IV bolus over 5 days repeated every 28 days) likely failed to maintain continuous DHODH inhibition, which is essential for sustained anticancer effects [4] [1] [2]. Pharmacodynamic studies showed that while this compound effectively suppressed DHODH activity in lymphocytes initially, a significant rebound in plasma uridine levels (160-350%) occurred 4-7 days after treatment, potentially compromising efficacy [1]. Additionally, the dose-limiting toxicities observed in early trials, including thrombocytopenia, severe desquamative maculopapular dermatitis, mucositis, nausea, vomiting, and reversible transaminase elevation, prevented dose escalation to potentially more effective exposure levels [4] [2].
Table 1: Summary of Early this compound Clinical Trials in Solid Tumors
| Trial Reference | Dosing Schedule | MTD (mg/m²) | Dose-Limiting Toxicities | Clinical Activity |
|---|---|---|---|---|
| Phase I [4] | Daily x 5, q28d | 250 (good risk) | Thrombocytopenia, dermatitis, mucositis | No objective responses |
| Phase I [2] | q3 weeks | 1800 (good risk) | Myelosuppression, mucositis, skin rash | One mixed response (thyroid) |
| Various Phase II [1] | Various schedules | Varies by study | Myelosuppression, GI toxicity | No objective responses across multiple tumor types |
The failure of this compound as a monotherapy in solid tumors led to investigations into potential resistance mechanisms and rational combination strategies. Research demonstrated that cancer cells could bypass this compound-induced pyrimidine starvation through salvage pathway activation, specifically by importing extracellular nucleosides via nucleoside transporters [5] [1]. This compensatory mechanism allows cancer cells to maintain sufficient nucleotide pools for DNA replication and cell proliferation despite effective DHODH inhibition.
The equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, play a crucial role in this resistance mechanism by facilitating the cellular uptake of extracellular uridine [3] [5]. When de novo pyrimidine synthesis is blocked by this compound, cancer cells become increasingly dependent on these salvage pathways, creating a therapeutic vulnerability that can be exploited with combination therapy. This scientific rationale provides the foundation for combining this compound with ENT inhibitors such as dipyridamole to simultaneously block both de novo synthesis and salvage pathways, creating a "dual blockade" of pyrimidine metabolism [3] [5].
Table 2: Key Nucleoside Transporters and Their Characteristics
| Transporter Type | Specific Members | Nucleoside Transport Capacity | Inhibitors | Synergy with this compound |
|---|---|---|---|---|
| Equilibrative (ENT) | ENT1, ENT2 | High (~200 uridine molecules/s) | Dipyridamole | Strong synergy demonstrated |
| Concentrative (CNT) | CNT1-3 | Low (~10 uridine molecules/s) | Phlorizin | No significant synergy |
| Equilibrative (ENT) | ENT4 | Low at physiological pH | - | No significant synergy |
Preclinical studies have demonstrated that this compound exhibits strong synergistic activity with the ENT inhibitor dipyridamole, but not with the concentrative nucleoside transporter (CNT) inhibitor phlorizin [3] [5]. This synergy is particularly evident in colon and pancreatic cancer cell lines, where the combination of this compound and dipyridamole resulted in significant cytotoxicity, even with treatment durations as short as 24 hours [5]. The observed synergy is specific to ENT1/2 inhibition, as ENT4 inhibition did not enhance this compound's efficacy [3].
The mechanistic basis for this synergy involves simultaneous inhibition of complementary pathways in pyrimidine metabolism. While this compound blocks the de novo synthesis pathway, dipyridamole prevents the cellular uptake of extracellular uridine through ENT1/2, effectively eliminating the cancer cell's ability to compensate for pyrimidine depletion [5]. This dual approach creates a more comprehensive suppression of pyrimidine pools than either agent alone, leading to impaired DNA synthesis and ultimately cell death. Importantly, this combination strategy allows for enhanced efficacy without requiring increased doses of this compound, potentially mitigating its dose-limiting toxicities [5].
Diagram 1: Mechanism of this compound and Dipyridamole Synergy in Pyrimidine Metabolism
Purpose: To evaluate the synergistic interaction between this compound and ENT inhibitors (e.g., dipyridamole) in cancer cell lines.
Materials:
Methodology:
Expected Results: The combination of this compound and dipyridamole should demonstrate strong synergy (CI < 0.7) in sensitive cell lines, with significant enhancement of growth inhibition compared to either agent alone [5]. The combination should show increased cytotoxicity (not merely cytostatic effects) based on apoptosis assays and sub-G1 population analysis.
Purpose: To evaluate target engagement and biochemical effects of this compound alone and in combination with ENT inhibitors.
Methodology:
Expected Results: this compound treatment should significantly deplete UTP and CTP pools within 6-12 hours, with combination therapy showing more sustained depletion. Cell cycle analysis should reveal S-phase accumulation, a characteristic response to nucleotide depletion [5] [6].
Table 3: Protocol for Evaluating this compound Combinations In Vivo
| Parameter | Specifications | Key Measurements | Expected Outcomes |
|---|---|---|---|
| Animal Models | Immunodeficient mice with human tumor xenografts | Tumor volume measurement 2-3 times weekly | Significant tumor growth inhibition with combination vs monotherapy |
| Dosing Schedule | This compound: 20-40 mg/kg daily; Dipyridamole: 5-25 mg/kg daily | Body weight, clinical observations | Tolerable combination with <20% body weight loss |
| Pharmacokinetics | Plasma sampling at multiple time points | Drug concentrations (HPLC/LC-MS), exposure parameters | Sustained plasma levels above IC50 for DHODH inhibition |
| Pharmacodynamics | Tumor and normal tissue collection | Nucleotide levels, DHODH activity, apoptosis markers | Significant pyrimidine depletion in tumors but not normal tissues |
| Toxicity Assessment | Hematology, clinical chemistry, histopathology | Complete blood count, liver enzymes, tissue morphology | Minimal myelosuppression and mucosal toxicity |
Future clinical trials of this compound combinations should incorporate biomarker-driven patient selection strategies to enrich for populations most likely to benefit. Potential biomarkers include:
Based on lessons from earlier trials and recent preclinical findings, the following dosing strategies should be considered:
Diagram 2: Proposed Clinical Trial Workflow for this compound Combinations in Solid Tumors
For early-phase trials of this compound combinations, consider the following endpoint hierarchy:
The re-evaluation of this compound for solid tumors represents a compelling example of drug repositioning based on improved understanding of cancer metabolism and rational combination strategies. The synergistic combination with ENT inhibitors addresses the fundamental resistance mechanism that likely undermined this compound's initial clinical development. Future research should explore additional combination strategies, including:
The lessons from this compound's development trajectory emphasize the importance of mechanism-informed combination strategies and biomarker-driven patient selection in oncology drug development. With appropriate clinical trial designs that incorporate these elements, DHODH inhibition remains a promising therapeutic approach for select solid tumors.
This compound sodium (DUP 785; NSC 368390) is a quinoline carboxylic acid derivative that functions as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway [1] [2]. By inhibiting DHODH, this compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells, thereby exhibiting both immunosuppressive activity and antitumor effects [3] [4]. This compound is characterized as a weakly acidic, low-clearance compound with high plasma protein binding exceeding 98% [5] [6] [7]. These properties significantly influence its pharmacokinetic behavior and present challenges in clinical development, particularly regarding the large interpatient variability observed in early phase trials [5]. Understanding this compound's protein binding characteristics and pharmacokinetic profile is essential for optimizing its therapeutic application, particularly in combination regimens for oncology and autoimmune conditions.
This compound demonstrates concentration-dependent protein binding in human plasma, with the unbound fraction increasing proportionally with concentration. In 4% human serum albumin (HSA) solution, the unbound this compound fraction increases by a factor of 3 (from 0.3% to 0.9%) as concentrations rise from 0.1 to 2.3 mM. Similarly, in healthy donor plasma, the unbound fraction increases by a factor of 4 (from 0.4% to 1.6%) over a concentration range of 0.076 to 1.5 mM [5] [6] [7]. Binding studies using Rosenthal plots have confirmed that human serum albumin serves as the primary binding protein for this compound in plasma. The addition of α1-acid glycoprotein at various concentrations to HSA solutions does not significantly affect this compound binding, further supporting albumin's dominant role [5].
Health vs. Disease States: The protein binding of this compound in cancer patients demonstrates no quantitative differences compared to healthy donors, though greater variability is observed in the patient population [5] [7]. This finding is particularly relevant for clinical translation, as disease state often alters plasma protein composition.
Impact of Coadministered Agents: Sodium salicylate and ibuprofen have been shown to increase the percentage of free this compound in serum in vitro, with the displacement effect proportional to their concentrations [8]. However, this protein binding displacement does not consistently translate to enhanced antitumor efficacy in vivo, as evidenced by similar dose-response profiles in murine models with and without salicylate coadministration [8].
Table 1: Protein Binding Parameters of this compound
| Matrix | Concentration Range (mM) | Unbound Fraction Range (%) | Binding Protein |
|---|---|---|---|
| 4% HSA Solution | 0.1 - 2.3 | 0.3 - 0.9 | Albumin |
| Healthy Donor Plasma | 0.076 - 1.5 | 0.4 - 1.6 | Albumin |
| Cancer Patient Plasma | Not specified | Comparable to healthy donors | Albumin |
This compound exhibits biphasic serum concentration-time curves following intravenous administration, consistent with a two-compartment model [1]. The drug demonstrates a large volume of distribution, suggesting extensive tissue penetration, and a low systemic clearance profile, which contributes to its prolonged elimination half-life [5] [8]. In phase I clinical trials investigating this compound in combination with cisplatin, the presence of cisplatin (50-75 mg/m²) did not significantly alter this compound's protein binding or pharmacokinetic parameters across multiple dose levels (500-860 mg/m²) [1] [2]. Similarly, this compound coadministration did not affect the pharmacokinetics of cisplatin, supporting the compatibility of these agents in combination regimens [1].
Table 2: Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value/Range | Conditions | Study |
|---|---|---|---|
| Protein Binding | >98% bound | In vitro, concentration-dependent | King et al. 1994 [5] |
| Unbound Fraction | 0.4-1.6% | Healthy donors, increasing with concentration | King et al. 1994 [5] |
| Serum Concentration Curve | Biphasic | Patients receiving 500-860 mg/m² | Invest New Drugs 1998 [1] |
| Effect of Cisplatin | No significant change in PK | Coadministered with 50-75 mg/m² cisplatin | Invest New Drugs 1998 [1] |
| Dose-Limiting Toxicities | Myelosuppression, mucositis | At higher dose levels (≥650 mg/m²) | Invest New Drugs 1998 [1] |
| Recommended Combination Dose | 650 mg/m² this compound + 75 mg/m² cisplatin | Days 1, 8, 15 with cisplatin day 1 | Invest New Drugs 1998 [1] |
Objective: To characterize this compound protein binding in various matrices and assess concentration dependence.
Materials:
Methodology:
Quality Control:
Objective: To evaluate the potential for clinically relevant drug interactions through protein binding displacement.
Methodology:
Objective: To characterize this compound pharmacokinetics in cancer patients and assess drug-drug interactions in combination regimens.
Study Design:
Sample Analysis:
Pharmacokinetic Analysis:
The extensive protein binding of this compound has important implications for its clinical development and therapeutic application:
Dosing Strategy: The concentration-dependent protein binding supports non-linear pharmacokinetics at higher concentrations, suggesting that dose adjustments may disproportionately affect free drug concentrations [5].
Combination Therapy: The lack of pharmacokinetic interaction with cisplatin demonstrates that this compound can be combined with other chemotherapeutic agents without requiring dose modifications [1] [2].
Therapeutic Monitoring: Given the large interpatient variability in pharmacokinetics and protein binding, therapeutic drug monitoring of free drug concentrations may be preferable to total drug concentrations for dose optimization [5].
Novel Formulations: Development of delivery systems that alter tissue distribution without affecting protein binding may enhance tumor targeting while minimizing systemic exposure [8].
The following diagram illustrates the key metabolic pathway targeted by this compound and the relationship between its protein binding and pharmacokinetic behavior:
Diagram 1: this compound Mechanism of Action and PK/PD Relationships. This compound inhibits DHODH in the de novo pyrimidine synthesis pathway. Its high protein binding influences free fraction availability and tissue distribution, ultimately affecting antitumor efficacy. Experimental characterization follows a systematic workflow from sample preparation to data analysis.
Recent research has revitalized interest in this compound and other DHODH inhibitors, particularly in novel combination approaches:
Immunotherapy Combinations: Pyrimidine depletion via DHODH inhibition enhances the efficacy of targeted and immune therapies in acute myeloid leukemia models, suggesting potential for combination with immunooncology agents [9].
BCL-XL Targeting: Integrated screening approaches identified BCL-XL inhibition as synthetically lethal with DHODH inhibition in pancreatic ductal adenocarcinoma models. The combination of this compound with BCL-XL degraders significantly inhibits tumor growth [10].
Natural Product Synergy: Silibinin, a natural product, demonstrates synergistic effects with this compound, allowing approximately 9.3-fold dose reduction of this compound while maintaining 99% DHODH inhibition, potentially reducing toxicity [4].
Table 3: Recent Combination Strategies with this compound
| Combination Approach | Mechanistic Rationale | Experimental Model | Key Finding |
|---|---|---|---|
| BCL-XL Inhibition | Pyrimidine depletion alters apoptotic regulation, enhancing sensitivity to BCL-XL inhibition | PDAC cells, organoids, and mouse models | Synergistic tumor growth inhibition [10] |
| Silibinin Coadministration | Natural product enables dose reduction while maintaining efficacy | In vitro DHODH inhibition assays | 9.3-fold this compound dose reduction possible [4] |
| Immune Checkpoint Inhibition | Pyrimidine depletion enhances immune cell activity | Acute myeloid leukemia models | Improved response to immunotherapy [9] |
This compound represents a fascinating case study in pharmacokinetics and protein binding relationships. Its highly protein-bound nature (>98% bound) and concentration-dependent binding behavior significantly influence its disposition and effect profile. Critical findings from extensive characterization studies include:
The experimental protocols outlined provide robust methodologies for characterizing protein binding and pharmacokinetics applicable to both discovery and development settings. Recent research directions, particularly combinations with BCL-XL inhibitors and natural products, offer promising avenues for enhancing this compound's therapeutic index. These application notes provide researchers with comprehensive methodological guidance and strategic considerations for advancing DHODH-targeted therapies in oncology and autoimmune disease.
The de novo pyrimidine biosynthesis pathway is a established metabolic dependency in cancer cells. Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, can be selectively inhibited by drugs like Brequinar (BQ) and teriflunomide [1] [2].
Despite robust preclinical efficacy as a single agent, DHODH inhibitors have shown limited clinical activity in phase I/II trials, highlighting the need for rational combination strategies [1] [2]. A novel and critical cellular response to DHODH inhibition is the upregulation of the Antigen Presentation Pathway (APP), which enhances the cell surface display of MHC-I complexes, making cancer cells more visible to cytotoxic CD8+ T-cells [1] [2] [3]. This mechanism provides a strong rationale for combining DHODH inhibitors with immune checkpoint blockade (ICB) therapy.
The following diagram illustrates the proposed molecular mechanism by which this compound enhances antigen presentation, culminating in its synergistic effect with immunotherapy.
The mechanism involves a non-canonical pathway where pyrimidine depletion activates the transcription elongation factor P-TEFb (CDK9), enhancing RNA Polymerase II processivity on APP genes independently of interferon signaling or classical APP transcriptional regulators like NLRC5 [1] [2] [3].
The following tables summarize core quantitative data from the seminal study, providing a clear overview of the evidence for this compound's effects.
Table 1: this compound-Induced APP Gene Upregulation (RNA Level) [1] [2]
| Gene/Gene Set | Cell Line(s) | Treatment | Fold Change/Enrichment | Notes |
|---|---|---|---|---|
| MHC-I Heavy Chains (HLA-A, B, C / H2-Kb, Db) | Multiple human cancer lines; B16F10 mouse melanoma | BQ (24 hr - 2 weeks) | Consistent upregulation across diverse types | Confirmed by RT-qPCR panel [1] |
| APP Gene Sets (KEGG) | Human PDAC: S2-013, CFPAC-1 | BQ (2 weeks) | FDR q < 0.25 | Includes antigen processing, allograft rejection, graft-vs-host disease sets [1] |
| Key APP Genes (TAP1, B2M, NLRC5) | B16F10 mouse melanoma | BQ (2 weeks) | Dramatic upregulation | Confirmed in immunocompetent model for in vivo studies [1] |
Table 2: Functional Validation and Combination Efficacy [1] [2] [3]
| Parameter | Assay/Method | Finding | Significance |
|---|---|---|---|
| Surface MHC-I Protein | Flow Cytometry (CFPAC-1, B16F10) | Marked increase after 2-week BQ treatment | Transcriptional upregulation translates to functional protein on cell surface [1] |
| On-Target Effect | Metabolomics + Uridine Rescue | Uridine co-treatment reversed APP induction | Effect is strictly dependent on pyrimidine nucleotide depletion [2] |
| Mechanistic Driver | CDK9 Inhibition | Pharmacologic CDK9 inhibitors (e.g., Atuveciclib) blocked APP induction | P-TEFb is the critical mediator linking pyrimidine depletion to APP transcription [1] |
| *In Vivo* Efficacy | B16F10 syngeneic mouse model | BQ + anti-CTLA-4/anti-PD-1 significantly prolonged survival vs. either alone | Provides rationale for BQ + ICB combination therapy [1] [3] |
Here are detailed methodologies for key experiments that validate this compound-induced MHC-I upregulation.
Protocol 1: In Vitro Validation of APP Gene and Surface Protein Upregulation
This protocol outlines how to treat cells with this compound and measure the resulting increase in MHC-I expression.
Protocol 2: Uridine Rescue and On-Target Validation
This experiment confirms that the observed effects are specifically due to DHODH inhibition and pyrimidine depletion.
Protocol 3: In Vivo Efficacy in Syngeneic Mouse Models
This describes the key experiment demonstrating the therapeutic potential of combining this compound with immunotherapy.
This compound (DUP 785, NSC 368390) is a quinoline carboxylic acid derivative that functions as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. Originally developed as an anticancer agent, this compound has demonstrated significant immunosuppressive activity and has been investigated for preventing organ transplant rejection. Its mechanism involves depleting intracellular pyrimidine nucleotide pools (UTP and CTP), thereby inhibiting DNA and RNA synthesis essential for rapidly proliferating cells [1].
Critical to this compound's efficacy is its schedule dependency, wherein continuous exposure is necessary to achieve maximal antitumor effects. Early investigations revealed that brief exposures (1-24 hours) allow cells to recover and resume proliferation once the drug is removed, whereas exposure for 48 hours or longer results in irreversible growth inhibition and substantial depletion of pyrimidine nucleotide pools [1] [2]. This fundamental understanding informs all subsequent experimental design and clinical application considerations summarized in these application notes.
Table 1: Summary of Key Experimental Findings on this compound Schedule Dependency
| Cell Line/Model | Exposure Duration | Effect on Growth | Nucleotide Pool Changes | Citation |
|---|---|---|---|---|
| L1210 Murine Leukemia | 2 hours | No significant growth inhibition | Minimal depletion | [2] |
| L1210 Murine Leukemia | Continuous up to 96 hours | Complete growth inhibition | UTP/CTP: 30-40% of control; dTTP/dCTP: 30% of control | [2] |
| WiDR Human Adenocarcinoma | 1-24 hours | Recovery after drug removal | Significant pool recovery after reculture | [2] |
| WiDR Human Adenocarcinoma | 48-72 hours | Irreversible growth inhibition | Minimal pool recovery after reculture | [2] |
| Various Cancer Cell Lines | 24 hours | Cytostatic effect (growth arrest) | Depletion partially rescued by salvage pathway | [1] [3] |
| Various Cancer Cell Lines | 48+ hours | Cytotoxic effect | Profound, irreversible depletion | [1] |
Table 2: this compound Pharmacokinetic and Combination Data
| Parameter | Findings | Experimental Context |
|---|---|---|
| Plasma Half-life | Biphasic elimination | Cancer patients [4] |
| DHODH Inhibition | Undetectable activity for up to 1 week post-dose | Lymphocytes from patients [1] |
| Plasma Uridine | Initial 40-80% depletion, then 160-350% rebound | 4-7 days post-treatment [1] |
| Optimal Combination | Synergistic with ENT inhibitors (Dipyridamole) | HCT116, HT-29, MIA PaCa-2 cells [3] |
| Cisplatin Interaction | No pharmacokinetic alteration | Co-administration in advanced malignancies [4] |
To evaluate the schedule dependency of this compound's growth inhibitory effects and determine the minimum exposure time required for irreversible growth inhibition.
Cell Preparation: Seed cells at appropriate density (5 × 10⁴ cells/well for 12-well plates) in complete medium and allow to adhere overnight (for adherent lines).
This compound Exposure:
Rescue Experiments: For selected time points, add uridine (10-50 μM) or cytidine (10-50 μM) concurrently with this compound or after this compound removal to assess reversal of growth inhibition.
Assessment:
Cell Cycle Analysis: At various time points, harvest cells, fix with 70% ethanol, stain with propidium iodide, and analyze DNA content by flow cytometry to detect S-phase accumulation [2].
To quantify the depletion and recovery kinetics of pyrimidine nucleotide pools (UTP, CTP, dTTP, dCTP) following this compound exposure and correlate with growth inhibitory effects.
Cell Treatment: Expose cells to this compound (25 μM) for various durations (4, 12, 24, 48, 72 hours).
Nucleotide Extraction:
HPLC Analysis:
Data Analysis: Express results as percentage of control nucleotide levels and correlate with growth inhibition data from Protocol 1 [2].
To evaluate synergistic interactions between this compound and equilibrative nucleoside transporter (ENT) inhibitors such as dipyridamole, addressing the compensatory salvage pathway activation that limits this compound efficacy.
Single Agent Titration:
Combination Matrix:
Salvage Pathway Rescue:
Synergy Analysis:
Figure 1: this compound's Mechanism of Action and Salvage Pathway Integration - This diagram illustrates this compound's inhibition of DHODH in the de novo pyrimidine synthesis pathway and the compensatory role of nucleoside salvage pathways, explaining the rationale for combination with ENT inhibitors like dipyridamole [1] [3].
Figure 2: Experimental Workflow for Assessing this compound Schedule Dependency - This workflow outlines the key methodological steps for evaluating the duration-dependent effects of this compound exposure, highlighting the critical finding that 48+ hours of continuous exposure is required for irreversible growth inhibition [1] [2].
Critical Exposure Threshold: Data from multiple studies consistently indicates that 48 hours represents the critical threshold for irreversible growth inhibition across various cell lines. Results showing less than 50% recovery of proliferation potential after drug removal indicate successful achievement of this threshold [2].
Nucleotide Pool Correlation: Effective this compound exposure should reduce UTP and CTP pools to 30-40% of control levels within 4 hours of treatment, with maintenance of these depleted levels throughout the exposure period. Lack of nucleotide pool recovery after drug removal correlates with irreversible growth inhibition [2].
Cell Cycle Analysis: Effective this compound treatment typically demonstrates accumulation of cells in S-phase of the cell cycle, reflecting halted DNA synthesis due to pyrimidine nucleotide depletion. This pattern should be evident within 12-24 hours of treatment initiation [2].
Synergy Validation: Combination effects with ENT inhibitors like dipyridamole should demonstrate dose-responsive enhancement of efficacy without significant alteration of this compound's IC₅₀ value. The combination should transform this compound's activity from cytostatic to cytotoxic, particularly evident in 24-hour treatment paradigms [3].
Salvage Pathway Confirmation: The physiological relevance of combination effects should be confirmed using uridine rescue experiments. Physiological uridine concentrations (5 μM) should not reverse the synergistic cytotoxicity, while high uridine (50 μM) may partially reverse effects, confirming the specificity of the pyrimidine depletion mechanism [3].
Continuous Exposure Requirement: All experimental designs should prioritize continuous exposure protocols exceeding 48 hours to maximize this compound efficacy. Brief exposure regimens (≤24 hours) should only be used as controls to demonstrate schedule dependency rather than for primary efficacy assessment [1] [2].
Cell Line Selection Considerations: When designing experiments, consider that rapidly dividing cell lines (doubling time 25-45 hours) show significantly greater sensitivity to this compound (IC₅₀ <1 μM) compared to slower-growing lines (IC₅₀ >100 μM). Selection of appropriate models is critical for meaningful results [1].
Historical Clinical Trial Analysis: Earlier clinical failures with this compound employed suboptimal dosing schedules (weekly or 1-week-on/3-weeks-off). Future translational efforts should incorporate continuous dosing strategies that maintain sustained DHODH inhibition and prevent the uridine rebound observed with intermittent dosing [1] [3].
Combination Strategy Implementation: The synergistic relationship between this compound and ENT inhibitors presents a promising approach to overcome limitations of monotherapy. Clinical development should consider co-administration with dipyridamole or similar agents to block salvage pathway compensation [3].
Brequinar is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. While effective at blocking this primary route, its efficacy in solid tumors is often limited because cancer cells can activate a "salvage" pathway to bypass the blockade.
The nucleotide salvage pathway allows cells to recover and reuse pyrimidine and purine bases, or to import them from the extracellular environment. When the de novo pathway is inhibited by this compound, cancer cells can upregulate nucleoside transporters to import extracellular nucleosides (like uridine), sustaining their nucleotide pools and enabling continued proliferation [1] [2] [3].
The following diagram illustrates this core mechanism of resistance and a primary strategy to overcome it.
Here are solutions to common problems researchers face when studying this compound resistance.
| Question / Problem | Possible Cause & Solution |
|---|
| My cancer cell lines are not sensitive to this compound monotherapy. | Cause: High activity of the salvage pathway, particularly through Equilibrative Nucleoside Transporters (ENTs), is importing enough nucleosides to compensate. Solution: Co-treat with an ENT inhibitor like Dipyridamole. This combination shows strong synergy and converts this compound's effect from cytostatic to cytotoxic [1]. | | The this compound + Dipyridamole combination is toxic in my in vivo model. | Cause: Systemic inhibition of nucleotide supply can be toxic to proliferating normal cells. Solution: Review the dosing regimen. Preclinical studies suggest that continuous this compound treatment is necessary for efficacy, but toxicity may be avoidable with optimized schedules [1]. | | Resistance develops despite combination therapy. | Cause: Cancer cells can activate alternative survival pathways, such as upregulating anti-apoptotic proteins. Solution: Consider a triple-combination strategy. Recent research identifies BCL-XL inhibition as synergistic with DHODH inhibition. Combining this compound with a BCL-XL inhibitor (e.g., A-1331852) or degrader (e.g., DT2216) can induce apoptosis in resistant models [4]. | | I am working with an immune-cold tumor model resistant to DHODH inhibitors. | Cause: Resistance may be linked to low innate immune activation within the tumor microenvironment (TME). Solution: Explore immunometabolic combinations. A novel prodrug (H62) that conjugates a DHODH inhibitor with a STING agonist has shown promise in overcoming resistance by recruiting and activating natural killer (NK) cells [5]. |
This protocol outlines the key experiments to validate the synergy between this compound and Dipyridamole [1].
Objective: To determine if simultaneous inhibition of DHODH and ENT transporters leads to synergistic cytotoxicity.
Materials:
Procedure:
Expected Results: The combination of this compound and Dipyridamole should result in significantly greater cell death and reduced colony formation compared to either drug alone. This effect should be reversed by uridine supplementation. Phlorizin (CNT inhibitor) should not show this synergy [1].
This protocol is based on a 2025 Nature Communications paper that identified BCL-XL as a synthetic lethal target with DHODH inhibition [4].
Objective: To assess if DHODH inhibition sensitizes cancer cells to BCL-XL targeted therapy.
Materials:
Procedure:
Expected Results: The combination should show a synergistic increase in apoptotic cells and significant tumor growth suppression in vivo, demonstrating that DHODH inhibition creates a dependency on BCL-XL for survival.
For a more comprehensive research project, you can follow this integrated workflow, which combines multiple 'omics' approaches to identify and validate resistance mechanisms and combination targets.
I hope this technical support guide provides a solid foundation for your experiments. The field is advancing rapidly, with new combination strategies emerging from both metabolic and immune perspectives [5] [6] [4].
Brequinar is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) [1]. DHODH catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is essential for producing nucleotides like uridine triphosphate (UTP) and cytidine triphosphate (CTP) [2] [3].
When you inhibit DHODH with this compound, cancer cells are depleted of these vital pyrimidine nucleotides, which halts RNA and DNA synthesis and ultimately inhibits cell proliferation [2] [3]. The cytotoxicity or cytostatic effect caused by this compound can be reversed by supplementing the cell culture medium with uridine [3] [4].
Exogenous uridine enters the cell through nucleoside transporters and is phosphorylated by uridine cytidine kinases (UCKs) to form uridine monophosphate (UMP) [5]. UMP then feeds into the pyrimidine salvage pathway, bypassing the blocked de novo synthesis pathway and allowing for the production of UTP and CTP. This restores the nucleotide pools and rescues cell viability [3] [5].
The flowchart below illustrates this relationship and the key experimental checks for confirming the on-target effect.
The table below summarizes key data from recent studies on this compound cytotoxicity and uridine rescue to guide your experimental design.
| Cell Line | This compound IC₅₀ / Effective Concentration | Uridine Rescue Concentration | Rescue Outcome & Key Observations | Citation |
|---|---|---|---|---|
| CFPAC-1 (Human Pancreatic) | Not Specified | 50 µM | Reversed MHC-I upregulation & pyrimidine depletion caused by this compound [3]. | [3] |
| HCT116 (Human Colorectal) | 0.48 µM (MTT), 0.22 µM (CFA) [2] | 50 µM | Reversed enhancement of T-cell killing; confirmed on-target effect [4]. | [2] [4] |
| D4M (Mouse Melanoma) | Not Specified | 100 µM | Reversed enhanced T-cell cytotoxicity and ferroptosis induction [4]. | [4] |
| MC38 (Mouse Colon) | Not Specified | 100 µM | Reversed enhanced antigen-specific T-cell killing [4]. | [4] |
| B16F10 (Mouse Melanoma) | Not Specified | 1 mM | Abrogated MHC-I transcript upregulation by this compound [3]. | [3] |
| Various Cancer Cell Lines | Varies by cell line | 50 µM | Reversed this compound-induced cytotoxicity and pyrimidine depletion [3]. | [3] |
This protocol provides a methodology for validating the specificity of this compound's action through uridine rescue.
Objective: To confirm that the cytotoxic or cytostatic effects observed in your assay are due to the on-target inhibition of DHODH by demonstrating that exogenous uridine can restore pyrimidine pools and rescue cell viability.
Key Reagents:
Procedure:
Rescue is Incomplete or Fails: This could be due to an insufficient uridine concentration. Solution: Titrate the uridine concentration (e.g., test 10 µM, 50 µM, 100 µM, 1 mM). Also, verify that your cell line expresses functional equilibrative nucleoside transporters (ENTs); inhibition of ENTs with dipyridamole can block uridine uptake and prevent rescue [2].
Excessive Toxicity in this compound-only Group: The chosen this compound concentration might be too high, causing overwhelming or off-target toxicity that cannot be rescued by uridine. Solution: Perform a dose-response curve for this compound to find a concentration that induces a robust but potentially rescuable cytostatic effect.
Uridine Alone is Toxic: While generally protective, very high concentrations of uridine can sometimes induce toxicity, such as ferroptosis in specific cell types like hepatocellular carcinoma [5]. Solution: Always include a "Uridine Only" control and ensure the chosen concentration does not significantly reduce viability on its own.
Results are Inconclusive in Slower-Growing Cells: this compound is most effective against rapidly proliferating cells. Slower-growing cell lines can be highly resistant [1]. Solution: Confirm the doubling time of your cell line. If slow-growing, consider using a more sensitive assay or a longer drug exposure time.
Here are answers to common questions researchers have about Brequinar's mechanism and dosing challenges.
Q1: Why is this compound largely cytostatic as a single agent, and how does this relate to dosing? this compound is cytostatic because its primary effect is to halt cell proliferation in the S-phase, but the cells often remain viable [1]. This occurs due to a key compensatory mechanism: the pyrimidine salvage pathway. When the de novo pathway is blocked by this compound, cancer cells can import extracellular nucleosides (like uridine) to bypass the inhibition and sustain their nucleotide pools [1] [2]. Therefore, short-term or pulsed dosing regimens are insufficient, as cells can recover once the drug is removed [2]. Continuous inhibition is required to force cells into a cytotoxic state.
Q2: What are the proven strategies to make this compound's effect more cytotoxic? Research points to two main combination strategies to enhance cytotoxicity:
Q3: How do plasma nucleoside levels impact in vivo experiments? There is a critical species difference you must account for in translational research. The cytidine/uridine ratio is higher in mouse plasma than in human plasma [3]. This means that the protective effect of the salvage pathway may be overestimated in mouse models. Successful translation to the clinic requires careful consideration of human plasma nucleoside levels when designing dosing schedules.
Here are summarized experimental findings and methodologies to guide your work.
Synergistic Combination with Dipyridamole A 2020 study provides a clear protocol and results for combining this compound with an ENT inhibitor [1].
Table 1: Synergistic Effect of this compound and Dipyridamole (DPM) in Cancer Cell Lines
| Cell Line | This compound IC₅₀ (μM) | This compound + DPM (Efficacy) | Key Finding |
|---|---|---|---|
| HCT 116 | 0.480 (MTT) / 0.218 (CFA) | Significant cytotoxicity | 24-hour co-treatment sufficient for effect; synergy not dependent on treatment order [1]. |
| HT-29 | >25 | Significant cytotoxicity | |
| MIA PaCa-2 | 0.680 (MTT) / 0.590 (CFA) | Significant cytotoxicity |
This compound's Impact on Antigen Presentation A 2024 study revealed a new dimension to this compound's activity: it enhances antigen presentation, providing a rationale for combining it with immunotherapy [4].
The relationship between these mechanisms and dosing is illustrated below:
When planning in vivo studies, be aware of tissue-specific toxicities.
The table below summarizes key synergistic drug combinations with this compound, their primary mechanisms, and the supporting evidence.
| Combination Drug | Primary Mechanism of Action | Synergistic Context / Cancer Type | Key Experimental Evidence |
|---|
| Dipyridamole [1] [2] | Inhibits Equilibrative Nucleoside Transporters (ENTs) [1] | Cancer: Colon (HCT-116, HT-29), Pancreatic (MIA PaCa-2) [1] Antiviral: SARS-CoV-2 (in vitro) [2] | Shifts this compound from cytostatic to cytotoxic; effective even with 24-hour treatment [1]. | | Venetoclax [3] | BCL-2 inhibitor (promotes apoptosis) [3] | Cancer: Diffuse Large B-Cell Lymphoma (DLBCL) with MYC & BCL2 abnormalities [3] | Dual targeting of MYC (by this compound) and BCL2 (by Venetoclax); synergy confirmed in vivo [3]. | | Silibinin [4] | Natural DHODH inhibitor (predicted) [4] | Research Context: Enzyme-level inhibition for immunomodulation [4] | Allows a 9.33-fold reduction in this compound dose to achieve 99% enzyme inhibition [4]. | | Nucleoside Analogues (e.g., Remdesivir, Molnupiravir) [5] | Direct-acting antivirals (inhibit viral RNA polymerase) [5] | Antiviral: SARS-CoV-2 (in vitro and in vivo) [5] | Host-directed (this compound) and direct-acting antiviral synergy blocks viral replication [5]. |
Here are detailed methodologies for validating the this compound and Dipyridamole combination, one of the most well-documented synergies.
This protocol is adapted from studies in colon and pancreatic cancer cells [1].
This protocol is used to confirm the combination's effect on pyrimidine pools [2].
The synergy between this compound and Dipyridamole arises from the simultaneous blockade of the two pathways cells use to obtain pyrimidines. The following diagram illustrates this logical relationship.
Q1: My combination experiment shows only an additive effect, not synergy. What could be wrong?
Q2: The combination is too toxic to my primary or normal cell lines. How can this be mitigated?
Q3: Are there known drug-drug interactions I should be aware of when designing in vivo studies?
The table below summarizes the core issues and the underlying reasons that make Brequinar difficult to use.
| Challenge | Root Cause & Evidence |
|---|---|
| Severe Adverse Effects at high doses: Thrombocytopenia, leukocytopenia, mucositis, gastrointestinal disorders, and villous atrophy [1] [2] [3]. | Mechanism-related toxicity from profound pyrimidine depletion. Toxicity is enhanced when combined with drugs like cyclosporin due to pharmacokinetic interactions and drug accumulation [1] [3]. |
| Lack of Efficacy in historical clinical trials for solid tumors, despite potent DHODH inhibition [1] [4]. | Compensatory Salvage Pathways: Cells can import extracellular uridine via nucleoside transporters (especially ENTs), bypassing de novo synthesis inhibition [4]. Suboptimal Dosing: Early trials used intermittent dosing (e.g., weekly), while continuous DHODH inhibition is required for maximal effect [1]. | | Narrow Therapeutic Window and a tendency for drug accumulation, particularly with daily oral dosing [2] [3]. | A long and variable half-life, which is further prolonged in transplant patients or when co-administered with other drugs [1] [3]. |
To overcome these challenges, researchers are focusing on rational combination therapies and precise experimental protocols.
A leading strategy is to co-administer this compound with Dipyridamole, an Equilibrative Nucleoside Transporter (ENT) inhibitor. This combination simultaneously blocks the de novo synthesis and salvage of pyrimidines, creating a "pyrimidine double-blockade" [4].
This protocol outlines the key steps for evaluating the this compound and Dipyridamole combination in vitro.
Protocol Steps:
Q1: Why did this compound fail in early cancer clinical trials, and how can new trials be designed better? Early trials failed primarily due to two reasons: 1) The use of intermittent, high-dose regimens (e.g., weekly) that did not sustain DHODH inhibition, allowing for pyrimidine recovery via salvage pathways [1]. 2) A lack of understanding of the compensatory role of nucleoside transporters. Modern trials should use continuous dosing regimens and explore rational combinations like this compound with ENT inhibitors to prevent salvage pathway rescue [1] [4].
Q2: Are there other promising combination partners besides Dipyridamole? Yes, preclinical data suggests this compound is synergistic with several other agents, including doxorubicin (for melanoma), cisplatin, 5-fluorouracil, oxaliplatin, and immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) [1] [6] [2]. The synergy with an anti-PD-1 antibody is linked to this compound's ability to downregulate PD-L1 expression in tumor cells and modulate myeloid-derived suppressor cells [2].
Q3: What are the critical parameters to monitor in in vivo studies with this compound? Key parameters include:
Q4: Is there a path to developing safer this compound analogs? Yes, research is actively focused on developing analogs to improve the therapeutic profile. Strategies include:
This compound sodium is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Its biochemical effects can be directly monitored by measuring plasma uridine levels and DHODH activity in lymphocytes [1] [2].
The table below summarizes the quantitative effects observed in clinical studies following this compound administration:
| Parameter | Measurement Method | Observed Effect | Time Course | Relationship to Dose & Toxicity |
|---|---|---|---|---|
| Plasma Uridine Level | Not Specified [1] | Depletion to 40-85% of baseline [1] [2] | Onset: within 2-6 hours; nadir: up to 4 days; rebound (160-350%) after 4-7 days [1] | Extent of depletion & rebound correlates with clinical toxicity (e.g., myelosuppression) [1] |
| Lymphocyte DHODH Activity | Sonicated extracts of patient lymphocytes [1] | Activity not detectable within 15 min of drug administration; remains low for up to 1 week [1] | Maximum inhibition: within 15 min; prolonged duration [1] | Duration of inhibition is related to the extent of clinical toxicity [1] |
Here are detailed methodologies for key monitoring assays based on published clinical studies.
This protocol assesses the pharmacodynamic effect of this compound directly at the target enzyme [1].
This protocol tracks the downstream metabolic consequence of DHODH inhibition [1] [2].
FAQ: Why did this compound fail in clinical trials for solid tumors, and how can this be addressed in research settings?
A primary reason for failure in solid tumors is metabolic compensation via the salvage pathway [4]. When the de novo synthesis is blocked by this compound, cancer cells can import extracellular nucleosides like uridine to bypass the inhibition.
The following diagram illustrates this key resistance mechanism and the proposed combination therapy strategy.
Recent studies have identified other promising synergistic combinations to overcome resistance to DHODH inhibition. The diagram below outlines an integrated workflow used to identify and validate one such combination, co-targeting BCL-XL, an anti-apoptotic protein [3].
Cancer cells rely on two main pathways to produce nucleotides: de novo synthesis and nucleoside salvage. Brequinar specifically inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway [1] [2]. However, cells can resist this attack by importing extracellular nucleosides (like uridine) via Equilibrative Nucleoside Transporters (ENTs) to fuel the salvage pathway [1].
The enhancement strategy uses an ENT inhibitor (e.g., Dipyridamole) to block this rescue route. This dual blockade creates a lethal "nucleotide crisis" for the cancer cell, leading to significantly enhanced cytotoxicity and synergy that is more than the effect of either drug alone [1].
The logical relationship and experimental workflow of this strategy can be summarized as follows:
The potent synergy between this compound and Dipyridamole is clearly demonstrated in colony formation assays, a key measure of long-term cell survival [1].
| Cell Line | This compound IC₅₀ (μM) | This compound + DPM (0.5 μM) | Effect of Combination |
|---|---|---|---|
| HCT 116 (Colon Cancer) | 0.218 | Significant cytotoxicity | Synergy observed at 100-fold lower DPM concentration vs. PHZ [1] |
| MIA PaCa-2 (Pancreatic Cancer) | 0.590 | Significant cytotoxicity | 24-hour treatment sufficient for effect; synergy increases with continuous treatment [1] |
| HT-29 (Colon Cancer) | >25 | Significant cytotoxicity | Converts this compound from cytostatic to cytotoxic [1] |
Experimental Protocol: Colony Formation Assay (CFA) [1]
MTT assays, which measure metabolic activity, show how the combination shifts this compound's effect from cytostatic (halting growth) to cytotoxic (killing cells) [1].
Experimental Protocol: MTT Assay for Cytotoxicity Determination [1]
FAQ 1: Why is my this compound treatment not achieving expected cell death?
FAQ 2: The reversal effect of uridine is too strong, masking the combination's effect. What should I do?
FAQ 3: My combination is toxic to all cells, not just cancer cells. How can I improve specificity?
Emerging research shows that DHODH inhibition has effects beyond direct cancer cell killing. This compound treatment can upregulate antigen presentation pathways on cancer cells by increasing cell surface MHC-I expression [5]. This mechanism makes cancer cells more visible to the immune system and provides a strong rationale for combining this compound with immune checkpoint blockade (anti-PD-1, anti-CTLA-4) therapy [5].
This relationship between pyrimidine depletion and immune activation is summarized below:
Brequinar, a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), failed to show efficacy in Phase II clinical trials for various solid tumors despite promising pre-clinical results [1] [2] [3]. The lack of efficacy is attributed to several key factors:
| Failure Factor | Detailed Mechanism & Evidence |
|---|---|
| Compensatory Salvage Pathways | Cells bypass de novo synthesis inhibition by importing extracellular nucleosides via equilibrative nucleoside transporters (ENTs). In vitro studies show that culture media supplemented with nucleosides completely abrogates this compound's effect [1]. |
| Sub-optimal Dosing Regimens | Continuous DHODH inhibition is required for efficacy, but clinical trials used intermittent dosing (e.g., weekly or "1 week on, 3 weeks off") [1] [2]. Lymphocyte DHODH activity was suppressed for a week, but a rebound in plasma uridine levels was observed, allowing tumor survival [2]. |
| Narrow Therapeutic Index | This compound demonstrated a tendency to accumulate and had a narrow therapeutic window, leading to dose-limiting toxicities such as myelosuppression (leukocytopenia, thrombocytopenia), mucositis, and gastrointestinal disorders [4] [2]. |
Recent research has focused on rational combination strategies to enhance this compound's efficacy and overcome the salvage pathway compensation.
| Research Strategy | Key Findings & Experimental Evidence |
|---|---|
| Synergy with ENT Inhibition | Co-administration of the ENT inhibitor Dipyridamole is highly synergistic with this compound [1]. This combination is cytotoxic, while this compound alone is primarily cytostatic. Synergy is observed with ENT1/2 inhibition, but not with concentrative nucleoside transporter (CNT) inhibition [1]. |
| Synergy with Natural Products | A structure-based virtual screening identified Silibinin (a flavonolignan from milk thistle) as a natural DHODH inhibitor. A fixed-ratio combination showed that this compound's dose could be reduced 9.33-fold when combined with Silibinin to achieve 99% enzyme inhibition, potentially lowering toxicity [5]. |
| Repurposing for Viral Infections | This compound shows broad-spectrum antiviral activity by depleting intracellular pyrimidine pools. A 2023 study demonstrated it inhibits African Swine Fever Virus (ASFV) replication ex vivo, with an additional mechanism involving the activation of ferroptosis, a non-apoptotic cell death pathway [6]. |
| Combination with Immune Checkpoint Inhibitors | This compound downregulates PD-L1 protein expression in cancer cells. Combining this compound with an anti-PD-1 antibody showed potent antitumor and antimetastatic activity in murine models, likely through modulation of myeloid-derived suppressor cells (MDSC) [4]. |
This protocol is based on the methodology from [1] and can be adapted for other combination studies.
1. Principle Simultaneously inhibit the de novo pyrimidine synthesis pathway (with this compound) and the nucleoside salvage pathway (with the ENT inhibitor Dipyridamole) to induce cytotoxic synergy in cancer cell lines.
2. Key Reagents & Cell Lines
3. Experimental Workflow The following diagram outlines the key stages of the experimental process to test for synergy:
4. Expected Results & Interpretation
The synergistic effect of this compound and Dipyridamole arises from the simultaneous blockade of two independent pathways that cells use to obtain pyrimidines, as illustrated below.
The table below organizes key experimental data for five different pyrimidine de novo synthesis inhibitors, focusing on their potency and effects on nucleotide pools in head and neck cancer cell lines [1].
| Inhibitor | Molecular Target | Reported IC50 (Cell Growth Inhibition) | Effect on UTP Pools (% Remaining after 24h) | Effect on CTP Pools (% Remaining after 24h) |
|---|---|---|---|---|
| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | 0.06 - 0.37 µM | 6 - 10% | 12 - 36% |
| Pyrazofurin | Orotate Phosphoribosyltransferase | 0.06 - 0.37 µM | 6 - 16% | 12 - 27% |
| Acivicin | Carbamoyl-Phosphate-Synthase-II (and other glutamine-using enzymes) | 0.26 - 1 µM | No decrease | (GTP: 31-72%) |
| Dichloroallyl-Lawsone | Dihydroorotate Dehydrogenase (DHODH) | ~20-31x less active than this compound | 6 - 16% | 12 - 27% |
| PALA | Aspartate Transcarbamylase | 24 - 128 µM | 10 - 70% | 13 - 68% |
To ensure the reproducibility of the data presented, here are the methodologies behind the key findings in the comparison table and combination studies.
Cytotoxicity and Nucleotide Pool Analysis (Table data) [1]: The comparative data on growth inhibition (IC50) and nucleotide pool depletion was generated from studies in head and neck cancer cell lines (HEp-2, UMSCC-14B, UMSCC-14C).
Combination Study with ENT Inhibitors [2]: The synergy between this compound and Dipyridamole was evaluated in colon (HCT 116, HT-29) and pancreatic (MIA PaCa-2) cancer cell lines.
The following diagram illustrates the pyrimidine biosynthesis pathway and shows where each inhibitor acts. It also highlights a key resistance mechanism and a promising combination strategy involving this compound.
The diagram shows that This compound directly targets DHODH inside the mitochondria. Research indicates that cancer cells can resist this compound by activating the salvage pathway to import extracellular nucleosides [3] [2]. Therefore, a key combination strategy is to co-administer Dipyridamole, an inhibitor of ENT transporters, to block this resistance route and synergistically induce cell death [2].
The data indicates that this compound is one of the most potent single-agent inhibitors of the de novo pathway, effectively depleting pyrimidine pools [1]. However, its historical failure in clinical trials for solid tumors is attributed to factors like suboptimal dosing schedules and salvage pathway-mediated resistance [2] [4]. This underscores that potency in vitro does not directly translate to clinical efficacy.
Promising research directions include:
| Feature | This compound (Synthetic) | Silibinin (Natural) |
|---|---|---|
| Source | Fully synthetic compound | Natural flavonoid from milk thistle (Silybum marianum) [1] |
| Primary Use | Anticancer, immunosuppressant (research) [2] [3] | Liver protectant, antioxidant; emerging as DHODH inhibitor [1] |
| DHODH Inhibition (IC₅₀) | ~7-20 nM (high potency) [2] [3] | Significant inhibition (exact IC₅₀ not provided, but less potent than this compound) [1] |
| Key Advantages | Very high potency, well-characterized in preclinical models [2] [3] | Favorable safety profile, synergistic effect with other drugs [1] [4] |
| Major Drawbacks | Toxicity (myelosuppression, mucositis) [2], limited efficacy as single agent in solid tumors [2] [5] | Lower individual potency against DHODH [1] |
The most significant finding is the powerful synergy between this compound and Silibinin. Key experimental data and protocols from the research are summarized below.
| Experimental Model | Finding | Implication |
|---|---|---|
| In vitro hDHODH Catalytic Inhibition | The combination allowed this compound to be used at a dose 9.33-fold lower than alone to achieve 99% enzyme inhibition [1]. | Drastically reduces the required dose of the toxic synthetic drug. |
| Molecular Docking & Dynamic Simulations | Silibinin showed a strong and stable binding to the active site of the hDHODH enzyme [1]. | Provides a mechanistic rationale for its inhibitory activity and synergy. |
The following methodology was used to discover and validate the synergy between Silibinin and this compound [1]:
This synergy can be conceptually understood through the following mechanism:
For researchers and drug development professionals, these findings open up concrete strategic avenues:
The relationship between DHODH inhibition and its application in immunotherapy can be visualized as follows:
This compound is a quinoline carboxylic acid derivative that acts as a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [1] [2].
The diagram below illustrates how this compound targets the de novo pyrimidine biosynthesis pathway.
This compound has distinct characteristics that differentiate it from other immunosuppressants.
| Feature | This compound | Other Immunosuppressants (e.g., Leflunomide, Calcineurin Inhibitors, Antimetabolites) |
|---|---|---|
| Primary Target | Dihydroorotate Dehydrogenase (DHODH) [1] [2] | Calcineurin (Cyclosporine, Tacrolimus); Inosine Monophosphate Dehydrogenase (Mycophenolate); Dihydrofolate Reductase (Methotrexate) [5] [4] |
| Core Mechanism | Inhibition of de novo pyrimidine synthesis [1] [4] | Inhibition of T-cell signaling/activation; Inhibition of de novo purine synthesis [5] [4] |
| Metabolic Impact | Depletes pyrimidine nucleotides (UTP, CTP); Effect reversed by uridine [1] [6] | Purine depletion; Altered glucose/lipid metabolism; No reversal by uridine [4] |
| Cellular Impact | Antiproliferative for T & B cells; Induces myeloid differentiation in AML [1] [2] | Primarily T-cell targeted; Less impact on B-cells [4] |
| Key Synergies | Synergistic with Dipyridamole (ENT inhibitor) [6] | Synergistic with CNI and MMF [4] |
| Therapeutic Notes | Narrow therapeutic index; Failed solid tumor trials; Research for AML/combination therapies [1] [6] [2] | Established in transplantation/autoimmunity; Different toxicity profiles (nephro-, neuro-) [5] [4] |
Here are key experimental methodologies used to study this compound's effects, which can serve as a reference for your own research.
The experimental data highlights several key points for researchers.
This compound initially failed to show objective responses in Phase II clinical trials for a wide range of solid tumors in the 1990s [1]. The table below summarizes the historical clinical outcomes:
| Cancer Type | Trial Phase | Outcome | Key Findings / Proposed Reasons for Failure |
|---|---|---|---|
| Various Solid Tumors (Colon, Breast, Lung, etc.) | Phase II | Failed (No objective response) | Sub-optimal dosing regimen; plasma uridine rebound [1] |
| Advanced Cancers (Colon, Head & Neck, Lung, etc.) | Phase II | Inactive in all solid tumors | High uridine levels in tumors may confer resistance [2] |
Initial clinical trials used a high-dose, intermittent schedule (e.g., weekly dosing), which was likely insufficient for sustained DHODH inhibition. Despite this compound potently inhibiting its target, a rebound in plasma uridine levels was observed, potentially allowing cancer cells to survive via the "salvage pathway" [3] [1].
To overcome past failures, recent research focuses on combination therapies that block the pyrimidine salvage pathway and leverage immune system effects.
For research purposes, here are the methodologies from key studies explaining this compound's new potential.
This protocol evaluates the cytotoxic effect of this compound combined with an ENT inhibitor [3].
This protocol investigates the mechanism by which this compound enhances anti-tumor immunity [4].
The following diagram illustrates the mechanism of this compound and its synergistic combinations, integrating the key findings from the experimental data.
This diagram shows two synergistic strategies. First, this compound blocks the de novo synthesis of pyrimidines, while dipyridamole blocks the backup salvage pathway, leading to catastrophic nucleotide depletion and cancer cell death [3]. Second, the nucleotide depletion caused by this compound independently triggers increased antigen presentation, which can make cancer cells more visible and vulnerable to immunotherapy [4].
Current evidence does not support this compound as a single-agent therapy for solid tumors. However, its future potential lies in rational combination strategies:
The table below summarizes key combination strategies for this compound and their experimental outcomes.
| Combination Partner | Therapeutic Context | Proposed Mechanism | Key Experimental Findings | Rescue/Counter Evidence |
|---|---|---|---|---|
| Dipyridamole (ENT inhibitor) [1] [2] | Cancer (in vitro: colon, pancreatic) & Antiviral (SARS-CoV-2) [2] | Dual blockade: this compound inhibits de novo pyrimidine synthesis; Dipyridamole inhibits salvage pathway by blocking equilibrative nucleoside transporters (ENTs), preventing extracellular uridine uptake [1] [2]. | Synergistic cytotoxicity in cancer cells; 24-hour treatment with combination was sufficient for significant effect [1]. Strong synergistic antiviral activity against SARS-CoV-2 variants (Prototype, Beta, Delta) [2]. | Cytotoxicity and antiviral activity are reversed by uridine supplementation, confirming on-target mechanism [1] [2]. |
| Immune Checkpoint Blockade (anti-PD-1 + anti-CTLA-4) [3] [4] [5] | Cancer (in vivo: immunocompetent B16F10 melanoma model) | This compound treatment depletes pyrimidine nucleotides, leading to upregulation of Antigen Presentation Pathway (APP) genes and increased cell surface MHC-I expression, enhancing T-cell recognition [3] [4] [5]. | Combination significantly prolonged mouse survival compared to either therapy alone. This compound showed impressive single-agent efficacy in the model [3] [4] [5]. | APP gene upregulation is abrogated by uridine supplementation, confirming mechanism is due to pyrimidine depletion [3] [4]. |
Here are the methodologies for key experiments cited in the guides.
This protocol is based on studies in colon (HCT 116, HT-29) and pancreatic (MIA PaCa-2) cancer cell lines [1].
This protocol was used to test the combination against SARS-CoV-2 [2].
This series of experiments elucidated the mechanism behind combining this compound with immunotherapy [3] [4] [5].
The following diagrams illustrate the core mechanisms of the two primary combination strategies.
The evidence strongly validates that this compound's efficacy is not as a standalone agent but in rational combinations. The consistent theme is overcoming the compensatory nucleoside salvage pathway, either by directly inhibiting it (with dipyridamole) or by leveraging the resulting biological vulnerability (enhanced antigen presentation for immunotherapy) [1] [3] [4].
For your comparison guides, you may also note that next-generation DHODH inhibitors are under investigation. For example, NK-A 17E-233I has been reported as a novel competitive inhibitor with a distinct binding mode from this compound, which purportedly avoids impairing mitochondrial respiration—a potential advantage for reducing certain toxicities [6].